5-Iodo-1H-benzimidazole-2-amine
Description
5-Iodo-1H-benzimidazole-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Properties
IUPAC Name |
6-iodo-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCSKUASORKDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-19-1 | |
| Record name | 5-iodo-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-benzimidazole-2-amine typically involves the iodination of 1H-benzimidazole-2-amine. One common method is the reaction of 1H-benzimidazole-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 5-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-benzimidazole-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1H-benzimidazole-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized benzimidazole derivatives.
Reduction Reactions: The primary product is 1H-benzimidazole-2-amine.
Scientific Research Applications
5-Iodo-1H-benzimidazole-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-benzimidazole-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-1H-benzimidazole-2-amine: Contains a chlorine atom instead of iodine, leading to different electronic and steric effects.
5-Bromo-1H-benzimidazole-2-amine: Contains a bromine atom, which has different reactivity compared to iodine.
Uniqueness
5-Iodo-1H-benzimidazole-2-amine is unique due to the presence of the iodine atom, which significantly influences its chemical and biological properties. The iodine atom increases the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
5-Iodo-1H-benzimidazole-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
This compound has the following chemical structure:
- Molecular Formula : CHIN
- CAS Number : 1060803-19-1
- IUPAC Name : this compound
This compound features an iodine atom at the 5-position of the benzimidazole ring, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains and fungi. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 3.12 μg/mL to 0.018 mM against different pathogens, suggesting potent antimicrobial effects .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. For example, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC values as low as 0.022 μM against liver cancer cells (HepG2) . These findings suggest that this compound may possess similar anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Benzimidazole derivatives often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
Study on Antiparasitic Activity
A series of benzimidazole derivatives were evaluated for their antiparasitic effects against Giardia intestinalis and Trichomonas vaginalis. One compound in this series exhibited an IC value of 3.95 μM against G. intestinalis, indicating significant potency compared to standard treatments . While specific data on this compound is not available, these findings suggest a potential for similar activity.
Anticancer Research
In a recent investigation, various benzimidazole derivatives were synthesized and tested for anticancer properties. Compounds showed varying degrees of efficacy against multiple cancer cell lines, with some achieving IC values below 0.05 μM . This underscores the importance of structural modifications in enhancing biological activity.
Research Findings Summary Table
| Activity Type | Compound/Study Reference | IC Value | Pathogen/Cell Type |
|---|---|---|---|
| Antimicrobial | Benzimidazole Derivative | 3.12 μg/mL | Various bacteria/fungi |
| Antiviral | Related Compounds | Not specified | HIV, HCV |
| Anticancer | Benzimidazole Derivative | 0.022 μM | HepG2 (liver cancer) |
| Antiparasitic | Study on Derivatives | 3.95 μM | Giardia intestinalis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
